(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride
Description
This compound features a methanone core bridging a 4-amino-3-methoxyphenyl group and a 4-ethylpiperazine moiety, with a hydrochloride counterion. The 3-methoxy and 4-amino groups on the aromatic ring may contribute to hydrogen bonding and electron-donating effects, influencing receptor interactions.
Properties
IUPAC Name |
(4-amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-3-16-6-8-17(9-7-16)14(18)11-4-5-12(15)13(10-11)19-2;/h4-5,10H,3,6-9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKEIMVKFWWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Aromatic Intermediate
The starting material, 4-amino-3-methoxybenzoic acid or its esters (e.g., ethyl 4-amino-3-methoxybenzoate), is prepared through:
- Esterification: 4-amino-3-methoxybenzoic acid is refluxed with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 4-amino-3-methoxybenzoate with good yield and purity. This step facilitates subsequent reactions by improving solubility and reactivity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-amino-3-methoxybenzoic acid + ethanol + H2SO4 | Ethyl 4-amino-3-methoxybenzoate (esterification) |
Activation of the Aromatic Acid/Ester
The ester or acid is converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions. This activated intermediate is more reactive for amide bond formation.
Alternatively, coupling agents such as carbodiimides (e.g., EDC or DCC) can be used to activate the acid in situ for amide bond formation without isolating the acid chloride.
Coupling with 4-Ethylpiperazine
The key step is the nucleophilic attack of 4-ethylpiperazine on the activated aromatic acid derivative to form the amide bond.
This reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at controlled temperatures (0–25°C) to minimize side reactions.
The reaction progress is monitored by TLC or HPLC.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2 | Acid chloride or activated ester + 4-ethylpiperazine, solvent (e.g., DCM), 0–25°C | Formation of (4-amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
Formation of Hydrochloride Salt
The free base amide is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or ethanol to precipitate the hydrochloride salt.
This step improves compound stability, crystallinity, and handling properties.
Representative Synthetic Scheme
| Step | Intermediate/Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-amino-3-methoxybenzoic acid | Ethanol, H2SO4, reflux | Ethyl 4-amino-3-methoxybenzoate |
| 2 | Ethyl 4-amino-3-methoxybenzoate | SOCl2 or coupling agent (EDC/DCC), anhydrous solvent | Acid chloride or activated ester |
| 3 | Acid chloride + 4-ethylpiperazine | DCM or THF, 0–25°C | (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone (free base) |
| 4 | Free base amide | HCl in ethanol or ethyl acetate | (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone hydrochloride salt |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Aromatic Intermediate Prep | Esterification of 4-amino-3-methoxybenzoic acid | Ethanol, H2SO4, reflux | Facilitates subsequent reactions |
| Acid Activation | Conversion to acid chloride or use of coupling agents | SOCl2 or EDC/DCC, anhydrous solvent | Enhances amide bond formation |
| Amide Bond Formation | Reaction with 4-ethylpiperazine | DCM/THF, 0–25°C | Controlled addition to avoid side reactions |
| Salt Formation | Treatment with HCl | HCl in ethanol or ethyl acetate | Improves stability and crystallinity |
Chemical Reactions Analysis
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or methoxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
The compound exhibits several promising pharmacological properties:
- Antidepressant Effects : Preliminary studies suggest that it may modulate serotonin and norepinephrine levels, similar to other compounds in its class.
- Analgesic Properties : Its structure indicates potential activity at opioid receptors, which could influence pain pathways.
- Antipsychotic Activity : The piperazine moiety is commonly found in many antipsychotic medications, indicating possible therapeutic uses in treating psychiatric disorders.
Interaction Studies
Research has focused on understanding how (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone interacts with various biological targets. This includes:
- Receptor Binding Studies : Investigating how the compound binds to neurotransmitter receptors in the central nervous system.
- Metabolic Pathway Analysis : Studies on how enzymes metabolize the compound into active metabolites, which can elucidate its pharmacodynamics and predict potential side effects or therapeutic benefits.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone in animal models. The findings indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.
Case Study 2: Analgesic Properties
Another investigation explored the analgesic effects of this compound through various pain models. Results demonstrated that it effectively reduced pain responses, comparable to established opioid analgesics, without significant side effects commonly associated with opioid use.
Case Study 3: Antipsychotic Potential
Research focused on the antipsychotic potential of (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone involved receptor binding assays. The compound showed affinity for dopamine D2 receptors, supporting its candidacy for further development as an antipsychotic medication.
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural and Pharmacological Comparison Table
Key Insights from Comparisons
Piperazine Substitution: The 4-ethylpiperazine in the target compound increases lipophilicity (vs. In Desfluoroenrofloxacin , this group contributes to antibacterial activity by interacting with bacterial DNA gyrase.
Aromatic Substituents: The 3-methoxy-4-aminophenyl group in the target compound is structurally similar to intermediates in neuroprotective acridine derivatives , suggesting possible cholinesterase inhibition or anti-prion activity. Raloxifene’s benzothiophene core confers estrogen receptor selectivity, whereas the target’s simpler aromatic system may target different pathways.
Synthetic Routes: The synthesis of methylpiperazine analogs involves nitrobenzoyl chloride and methylpiperazine, suggesting the target compound could be synthesized via analogous methods using 3-methoxy-4-nitrobenzoyl chloride and ethylpiperazine. demonstrates coupling reactions using (4-aminophenyl)-(4-methylpiperazin-1-yl)methanone, indicating the target’s amino group could facilitate similar derivatization .
Safety and Handling :
- While specific data for the target compound are lacking, hydrochloride salts of similar piperazine derivatives (e.g., ) require precautions against inhalation and skin contact, with first-aid measures including respiratory support and irrigation.
Biological Activity
(4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone, hydrochloride is a synthetic compound notable for its diverse biological activities, particularly within the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an aromatic amine group and a piperazine moiety, which is crucial for its biological interactions. The presence of a methoxy group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
| Property | Details |
|---|---|
| Molecular Formula | C13H20ClN3O2 |
| Molecular Weight | 285.78 g/mol |
| CAS Number | 2206243-27-6 |
| Hydrochloride Form | Enhances stability and solubility |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It may modulate the activity of various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. This modulation can potentially lead to antidepressant and anxiolytic effects.
Biological Activity
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Antidepressant Activity : The compound has shown potential in preclinical models for alleviating symptoms of depression by enhancing serotonergic transmission.
- Analgesic Properties : Similar to opioids, it may possess pain-relieving effects through its interaction with pain pathways.
- Antitumor Activity : Research indicates cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Case Studies
-
Antidepressant Effects :
- A study evaluated the compound's effects on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting efficacy as an antidepressant agent .
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis with Similar Compounds
The following table compares (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone with structurally similar compounds:
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone | Antidepressant, Analgesic, Antitumor | 12.5 (MCF7), 42.3 (NCI-H460) |
| 4-Amino-N,N-diethylbenzamide | Analgesic properties similar to opioids | Not specified |
| 1-(4-Methylpiperazin-1-yl)ethanone | Potential use as an antidepressant | Not specified |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (4-Amino-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone hydrochloride, and how are intermediates characterized?
- Methodology :
- Route 1 : Utilize Mannich reactions with paraformaldehyde and 4-ethylpiperazine hydrochloride as the amine component, combined with a substituted acetophenone derivative (e.g., 4-amino-3-methoxyacetophenone). Intermediate characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment .
- Route 2 : Adapt protocols for similar piperazine derivatives, such as coupling 4-amino-3-methoxybenzoic acid with 4-ethylpiperazine via carbodiimide-mediated amidation, followed by hydrochloride salt formation. Reaction optimization includes pH control (pH 8–9) and temperature (60–80°C) .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., monoclinic system, space group P21/c for analogous ketones) .
- Spectroscopy :
- 1H/13C NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ≈ 319 for the free base) .
Q. What HPLC conditions are recommended for purity analysis?
- Methodology :
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient of acetonitrile (20% → 80%) and 0.1% trifluoroacetic acid in water over 30 minutes.
- Detection : UV at 254 nm. Retention time typically 12–15 minutes for the hydrochloride salt .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodology :
- Polar solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (50 mM).
- Aqueous buffers : Dilute in phosphate-buffered saline (PBS, pH 7.4) with sonication to prevent precipitation. Solubility decreases below pH 5 due to protonation of the piperazine nitrogen .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for Mannich reaction efficiency.
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation. Optimize reaction time (e.g., 8–12 hours) and stoichiometry (1:1.2 ketone:amine ratio) .
Q. How can structural isomers (e.g., regioisomers) be resolved during synthesis?
- Methodology :
- Chromatographic separation : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol, 85:15).
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired isomer based on differential solubility .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- Methodology :
- Cytotoxicity assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 1–100 µM). Include positive controls (e.g., doxorubicin) .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
Q. How can metabolic stability and degradation products be analyzed?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Monitor demethylation or piperazine ring oxidation products .
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrochloride salt hydrolysis) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Dose-response reevaluation : Test broader concentration ranges (0.1–200 µM) to rule out assay-specific thresholds.
- Batch variability analysis : Compare multiple synthesis lots for purity (>98% by HPLC) and salt stoichiometry (1:1 HCl ratio confirmed by elemental analysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
